molecular formula C9H16ClNO2 B8388337 Methyl 1-(2-chloroethyl)piperidine-4-carboxylate

Methyl 1-(2-chloroethyl)piperidine-4-carboxylate

Cat. No. B8388337
M. Wt: 205.68 g/mol
InChI Key: RKZNJKGKIISJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-chloroethyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 1-(2-chloroethyl)piperidine-4-carboxylate

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 1-(2-chloroethyl)piperidine-4-carboxylate

InChI

InChI=1S/C9H16ClNO2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-7H2,1H3

InChI Key

RKZNJKGKIISJRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (5.4 g, 22.19 mmol) in ether was added hydrogen chloride (27.7 mL, 111 mmol) in dioxane. The resulted clear solution was stirred for 4 hours. Bubbles and white precipitates were observed. Then the solvent was removed and dried in vacuo. The residue was suspended in acetonitrile (50 mL), and 2-bromoethanol (1.567 mL, 22.19 mmol) was added followed by powdered K2CO3 (14.72 g, 107 mmol). After the reaction mixture was refluxed for 18 hours, it was filtered and concentrated. The residue was redissolved in water (50.0 mL) and extracted with ethyl acetate (50.0 mL). The organic layer was dried over sodium sulfate. After filtration the solvent was removed in vacuo. The residue was dissolved in DCE (50.0 mL) before sulfurous dichloride (2.428 mL, 33.3 mmol) was added. The reaction mixture was reflux for 3 hours, then all volatile was removed in vacuo, the resulting solid was suspended in ether, then filtered and washed with ether (50.0 mL), resuspended in ethyl acetate and neutralized with sodium bicarbonate. The organic layer was collected and dried with sodium sulfate to afford methyl 1-(2-chloroethyl)piperidine-4-carboxylate (1 g, 4.86 mmol, 21.91% yield) as a brown oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 3.70 (s, 3H), 3.61 (t, J=7.0 Hz, 2H), 2.97-2.86 (m, 2H), 2.75 (t, J=7.2 Hz, 2H), 2.40-2.27 (m, 1H), 2.19 (m, 2H), 2.01-1.88 (m, 2H), 1.87-1.72 (m, 2H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
27.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.567 mL
Type
reactant
Reaction Step Two
Name
Quantity
14.72 g
Type
reactant
Reaction Step Three
Quantity
2.428 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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